molecular formula C14H17N3OS B2510662 4-amino-N-propyl-3-(p-tolyl)isothiazole-5-carboxamide CAS No. 1286725-72-1

4-amino-N-propyl-3-(p-tolyl)isothiazole-5-carboxamide

Cat. No. B2510662
CAS RN: 1286725-72-1
M. Wt: 275.37
InChI Key: SDMNHSKYINVBMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecule contains an isothiazole ring, which is a sulfur and nitrogen-containing heterocycle. It also has a tolyl group, which is a functional group related to toluene . The tolyl group has the general formula CH3C6H4−R, where R is the rest of the molecule .

Scientific Research Applications

Multicomponent Reaction Applications

One significant area of application is in the development of multicomponent reactions (MCRs), where compounds similar to "4-amino-N-propyl-3-(p-tolyl)isothiazole-5-carboxamide" serve as key components. For instance, the Passerini and Ugi reactions, prominent isocyanide-based multicomponent reactions, leverage similar structures to synthesize heterocycles and macrocycles, contributing to advances in synthetic organic chemistry. These reactions are pivotal for constructing complex molecules with high efficiency and have wide applicability in drug discovery and material science (Wang, De‐Xian Wang, Mei-Xiang Wang, & Jieping Zhu, 2018).

Catalytic Activity

Compounds structurally related to "4-amino-N-propyl-3-(p-tolyl)isothiazole-5-carboxamide" have been explored for their potential in catalytic applications. For example, functionally substituted isoxazoles and isothiazoles, which share similar structural features, have been synthesized and their palladium(II) complexes evaluated for catalytic activity, particularly in the Suzuki reaction, an essential tool in the formation of carbon-carbon bonds. This research underscores the potential of such compounds in catalyzing chemical reactions, which is crucial for the development of new pharmaceuticals and materials (Bumagin, Zelenkovskii, Kletskov, Petkevich, Dikusar, & Potkin, 2016).

Biological Activities

Moreover, derivatives of "4-amino-N-propyl-3-(p-tolyl)isothiazole-5-carboxamide" and related structures have been synthesized and evaluated for their biological activities, including antimicrobial, antifungal, and antiviral effects. This line of research is vital for discovering new therapeutic agents against a variety of diseases. For instance, novel pyrazolopyrimidines derivatives have shown promise as anticancer and anti-5-lipoxygenase agents, highlighting the potential of such compounds in medical research and drug development (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Safety and Hazards

The safety and hazards associated with 4-amino-N-propyl-3-(p-tolyl)isothiazole-5-carboxamide are not specified in the search results. As a research chemical, it is not intended for human or veterinary use.

Future Directions

2-aminothiazole derivatives, which include 4-amino-N-propyl-3-(p-tolyl)isothiazole-5-carboxamide, have shown promise in anticancer drug discovery . Future research may focus on developing these compounds to decrease drug resistance and reduce unpleasant side effects .

properties

IUPAC Name

4-amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-3-8-16-14(18)13-11(15)12(17-19-13)10-6-4-9(2)5-7-10/h4-7H,3,8,15H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMNHSKYINVBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C(=NS1)C2=CC=C(C=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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